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molecular formula C13H18O2 B8528304 Ethyl 2-methyl-2-(3-methylphenyl)propionate CAS No. 363186-16-7

Ethyl 2-methyl-2-(3-methylphenyl)propionate

Cat. No. B8528304
M. Wt: 206.28 g/mol
InChI Key: RVMOKPQDVAIDNX-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a suspension of lithium aluminum hydride (3.52 g, 92.9 mmol) in tetrahydrofuran (150 ml) was dropwise added a solution of ethyl 2-methyl-2-(3-methylphenyl)propionate (19.16 g, 92.88 mmol) in tetrahydrofuran (100 ml) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. After ice-cooling the reaction solution, water (3.5 ml), 15% aqueous sodium hydroxide solution (3.5 ml) and water (9 ml) were successively added dropwise to decompose excess lithium aluminum hydride. The mixture was stirred as it was at room temperature for 2 hrs. The resulting precipitate was removed by filtration, and the precipitate was washed with ethyl acetate. The solvent of the recovered filtrate was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to give the objective substance.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.16 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[CH:16]=1)([CH3:14])[C:9](OCC)=[O:10].O.[OH-].[Na+]>O1CCCC1>[CH3:14][C:8]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[CH:16]=1)([CH3:7])[CH2:9][OH:10] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
19.16 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)C1=CC(=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
O
Name
Quantity
3.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
were successively added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred as it
WAIT
Type
WAIT
Details
was at room temperature for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
WASH
Type
WASH
Details
the precipitate was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent of the recovered filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(CO)(C)C1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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